5-Pyrrolidino-2-pyrrolidone

MMP-2 inhibition cancer metastasis drug discovery

Choose 5‑Pyrrolidino‑2‑pyrrolidone for its unique, low‑nanomolar MMP‑2 inhibition (IC50 20 nM) and defined solubility profile (≥25.22 mg/mL), which cannot be replicated by generic 2‑pyrrolidone or N‑methyl‑2‑pyrrolidone. The chiral, substituted pyrrolidone core provides a validated scaffold for oncology/fibrosis drug discovery and SAR library synthesis. Ensure assay reproducibility and target engagement by procuring this specific, high‑purity research chemical.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 76284-12-3
Cat. No. B3153653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyrrolidino-2-pyrrolidone
CAS76284-12-3
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2CCC(=O)N2
InChIInChI=1S/C8H14N2O/c11-8-4-3-7(9-8)10-5-1-2-6-10/h7H,1-6H2,(H,9,11)
InChIKeyVEUXDYKSOOKDQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Pyrrolidino-2-pyrrolidone (CAS 76284-12-3): Core Properties and Analytical Identity


5-Pyrrolidino-2-pyrrolidone (CAS 76284-12-3), also known as [1,2'-bipyrrolidin]-5'-one, is a heterocyclic organic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It features a pyrrolidine ring substituted at the 5-position of a 2-pyrrolidone core, giving it a calculated XLogP of 0.3 and a topological polar surface area of 32.3 Ų . Unlike the parent 2-pyrrolidone, this substitution introduces a chiral center (stereocenter count: 1) and alters both its physicochemical and biological profile, positioning it as a specialized scaffold in medicinal chemistry and organic synthesis .

5-Pyrrolidino-2-pyrrolidone: Why Simple 2-Pyrrolidones Are Not Functional Replacements


Generic substitution of 5-pyrrolidino-2-pyrrolidone with unsubstituted 2-pyrrolidone or N-methyl-2-pyrrolidone (NMP) is scientifically invalid due to profound differences in both physicochemical properties and biological activity profiles. While 2-pyrrolidone and NMP are highly water-miscible polar solvents (logP ~ -0.5 to -0.46) [1], 5-pyrrolidino-2-pyrrolidone exhibits a significantly higher lipophilicity (XLogP 0.3) and a water solubility of ≥25.22 mg/mL—markedly lower than the complete miscibility of its simpler analogs . More critically, the 5-pyrrolidino substitution confers a distinct biological activity: it acts as a potent inhibitor of matrix metalloproteinase-2 (MMP-2) with an IC50 of 20 nM [2], a target engagement completely absent in the parent 2-pyrrolidone scaffold. These quantitative divergences in solubility, lipophilicity, and specific enzymatic inhibition mean that substituting with a generic pyrrolidone would compromise assay reproducibility, alter pharmacokinetic behavior, and ablate targeted biological effects in drug discovery campaigns.

5-Pyrrolidino-2-pyrrolidone: Quantitative Differentiators vs. 2-Pyrrolidone and NMP


MMP-2 Inhibition Potency: A Target Engagement Profile Absent in Parent 2-Pyrrolidones

5-Pyrrolidino-2-pyrrolidone demonstrates potent, low-nanomolar inhibition of proMMP-2 activation in human WM115 melanoma cells, a key target in cancer metastasis. In contrast, the parent compound 2-pyrrolidone shows no measurable MMP-2 inhibitory activity under standard assay conditions, and N-methyl-2-pyrrolidone (NMP) is inactive against this target. This represents a functional gain-of-activity conferred solely by the 5-pyrrolidino substitution. [1]

MMP-2 inhibition cancer metastasis drug discovery

Aqueous Solubility Profile: Intermediate Behavior vs. Highly Miscible 2-Pyrrolidones

5-Pyrrolidino-2-pyrrolidone exhibits a defined, moderate water solubility of ≥25.22 mg/mL (100 mM), which is significantly lower than the complete miscibility of both 2-pyrrolidone and N-methyl-2-pyrrolidone (NMP) [1]. This reduced aqueous solubility is consistent with its higher calculated lipophilicity (XLogP 0.3 vs. ~ -0.5 for 2-pyrrolidone) and indicates a more balanced partition profile between aqueous and organic phases. Such intermediate solubility is advantageous for applications requiring controlled dissolution or partitioning, such as in biphasic reactions or when a less hygroscopic, more lipid-compatible intermediate is needed.

solubility formulation physicochemical properties

Lipophilicity (LogP): A 0.8 Log Unit Shift Relative to 2-Pyrrolidone

The calculated XLogP for 5-pyrrolidino-2-pyrrolidone is 0.3, representing a substantial ~0.8 log unit increase in lipophilicity compared to the parent 2-pyrrolidone (logP ~ -0.5) and NMP (logP ~ -0.46) [1][2]. This shift moves the compound from the hydrophilic space (negative logP) into the moderately lipophilic range (positive logP), which predicts improved membrane permeability and altered tissue distribution. In drug discovery, a 0.8 log unit increase can translate to a 6-fold higher octanol-water partition coefficient and significantly impact bioavailability and blood-brain barrier penetration potential.

lipophilicity partition coefficient ADME

5-Pyrrolidino-2-pyrrolidone: Prioritized Application Scenarios Based on Quantitative Evidence


MMP-2 Targeted Drug Discovery Programs

Given its potent, low-nanomolar inhibition of proMMP-2 activation (IC50 = 20 nM), 5-pyrrolidino-2-pyrrolidone is a valuable starting point or reference compound for medicinal chemistry campaigns aimed at developing novel MMP-2 inhibitors for oncology or fibrotic disease indications. The quantitative activity data against human WM115 melanoma cells [1] provides a robust benchmark for evaluating new analogs.

Synthesis of Lipophilic Pyrrolidone Derivatives

With a calculated XLogP of 0.3 and a defined water solubility of ≥25.22 mg/mL , 5-pyrrolidino-2-pyrrolidone serves as an ideal intermediate for constructing more complex, lipophilic molecules. Its moderate lipophilicity allows for easier handling and purification compared to highly polar 2-pyrrolidones, while still retaining sufficient polarity for use in a range of organic transformations.

Functional Studies of Matrix Metalloproteinase-2 (MMP-2) Biology

The compound's selective activity against MMP-2, as demonstrated in cellular assays [2], makes it a useful chemical probe for dissecting MMP-2-dependent signaling pathways in cell biology research. Its defined solubility profile facilitates its formulation into cell culture media for controlled, dose-dependent inhibition studies.

Building Block for Bioactive Heterocyclic Libraries

As a chiral, substituted 2-pyrrolidone , 5-pyrrolidino-2-pyrrolidone offers a unique scaffold for generating diverse compound libraries with enhanced lipophilicity and potential for biological activity. The presence of a stereocenter and a basic pyrrolidine nitrogen provides multiple points for further functionalization and SAR exploration.

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